![molecular formula C7H8N2O B1354080 5,6-二氢-4h-吡咯并[1,2-b]吡唑-2-甲醛 CAS No. 623564-46-5](/img/structure/B1354080.png)
5,6-二氢-4h-吡咯并[1,2-b]吡唑-2-甲醛
概述
描述
“5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde” is a chemical compound . It is also known as "4H-Pyrrolo [1,2-B] pyrazole -2-carboxylic acid, 5,6-dihydro -, Potassium Salt" .
Molecular Structure Analysis
The molecular structure of “5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde” is represented by the Inchi Code:1S/C7H8N2O2/c10-7 (11)6-4-5-2-1-3-9 (5)8-6/h4H,1-3H2, (H,10,11) . This indicates that the compound has a molecular weight of 152.15 . Physical And Chemical Properties Analysis
The compound “5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde” has a molecular weight of 152.15 . It is a solid at ambient temperature .科学研究应用
Preparation of Withasomnine Molecules
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is used in the preparation of withasomnine molecules . Withasomnine is a type of pyrazole alkaloid, which are nitrogen-containing organic compounds that have a wide range of biological activities.
Anti-inflammatory Compounds
This compound is also used in the development of anti-inflammatory compounds . Anti-inflammatory compounds are substances that reduce inflammation or swelling.
Analgesics
In addition to anti-inflammatory compounds, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is also used in the creation of analgesics . Analgesics are medicines used to relieve pain.
Inhibition of Angiogenesis and Tumor Growth
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is a small molecule that inhibits angiogenesis and tumor growth . Angiogenesis is the formation of new blood vessels, which is a critical process in the growth of cancerous tumors.
Inhibition of Vascular Endothelial Growth Factor (VEGF)
This compound is a potent inhibitor of the pro-angiogenic cytokine vascular endothelial growth factor (VEGF) . VEGF is a signal protein that stimulates the formation of blood vessels. By inhibiting VEGF, this compound can potentially slow down the growth of tumors.
安全和危害
属性
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZLJDDSFCFBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461145 | |
| Record name | 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
CAS RN |
623564-46-5 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623564-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the different hydrolysis rates observed between the isomeric ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate in the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde?
A1: The research highlights the significantly different stabilities of the two isomers during alkaline hydrolysis. This difference is crucial because it allows for a large-scale separation of the isomers without resorting to chromatography. The desired isomer, ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, can be selectively hydrolyzed to obtain the target compound, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, which serves as a key intermediate in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems []. This non-chromatographic separation method significantly enhances the efficiency and cost-effectiveness of the synthesis process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


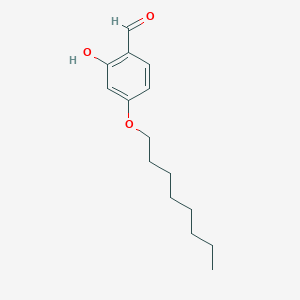
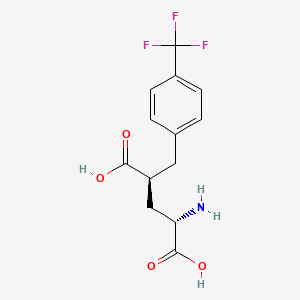
![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)

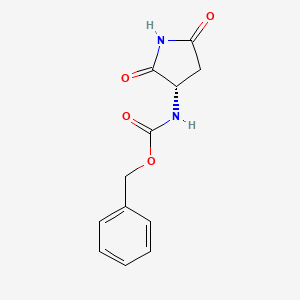


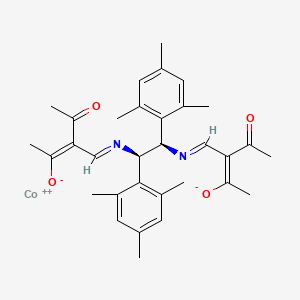
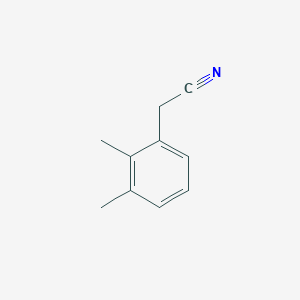
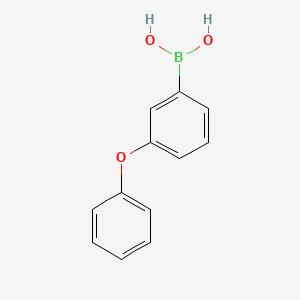
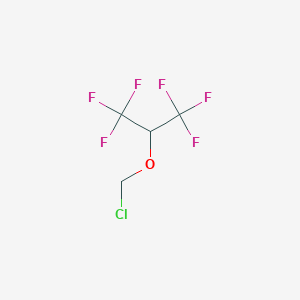

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)